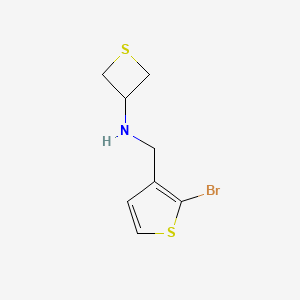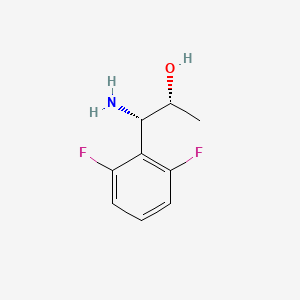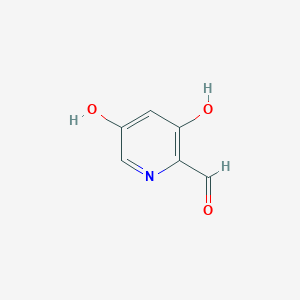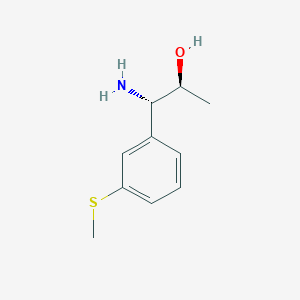
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine is a compound that features a brominated thiophene ring attached to a thietan-3-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine typically involves the bromination of 3-methylthiophene to form 2-bromo-3-methylthiophene. This is achieved using N-bromosuccinimide in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene is then reacted with thietan-3-amine under specific conditions to yield the desired compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the thiophene ring’s oxidation state.
Aplicaciones Científicas De Investigación
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated thiophene ring can participate in various binding interactions, while the thietan-3-amine moiety can influence the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methylthiophene: A precursor in the synthesis of N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine.
Thietan-3-amine: Another component of the target compound.
Uniqueness
This compound is unique due to the combination of a brominated thiophene ring and a thietan-3-amine moiety. This structural combination imparts distinct chemical and physical properties that are not found in the individual components or other similar compounds.
Propiedades
Fórmula molecular |
C8H10BrNS2 |
|---|---|
Peso molecular |
264.2 g/mol |
Nombre IUPAC |
N-[(2-bromothiophen-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H10BrNS2/c9-8-6(1-2-12-8)3-10-7-4-11-5-7/h1-2,7,10H,3-5H2 |
Clave InChI |
CBGAZHVJIFKJNT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)NCC2=C(SC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophene-4-carboximidamide](/img/structure/B13029756.png)
![Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13029769.png)

![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13029786.png)
![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)



![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)


![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
